Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
Overview
Description
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate is a chemical compound with the molecular weight of 226.32 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
Specific chemical reactions involving Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate are not provided in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.32 . It is recommended to be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Cancer Research: FGFR Inhibitors
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate: is a key intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors . These inhibitors are crucial in cancer research as they target the FGFR signaling pathway, which is often abnormally activated in various types of tumors. The compound’s derivatives have shown potent activities against FGFR1, 2, and 3, making it a valuable asset in developing new cancer therapies.
Organic Synthesis: Building Blocks
In the realm of organic synthesis , this compound serves as a versatile building block for creating a wide array of complex molecules . Its structure allows for further functionalization, enabling chemists to synthesize novel compounds with potential therapeutic applications.
Analytical Chemistry: Chromatography Standards
Due to its well-defined structure and purity, Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate can be used as a standard in chromatographic analyses to calibrate instruments or to develop new analytical methods for detecting similar compounds in complex mixtures .
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMRBKTBFPQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162690 | |
Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211583-65-1 | |
Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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